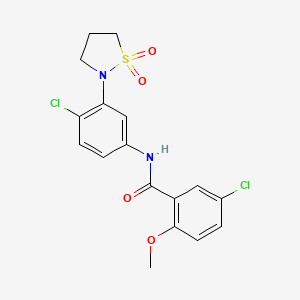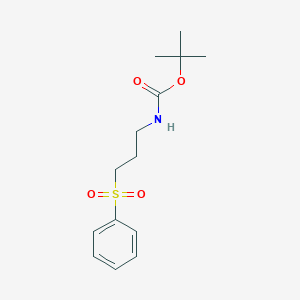![molecular formula C19H15N7O3S B2695957 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide CAS No. 2034532-13-1](/img/structure/B2695957.png)
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide” is a complex organic molecule. It contains several heterocyclic rings including an oxadiazole ring, a triazolo ring, and a quinoline ring . The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is known to have conjugated diene character . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .Chemical Reactions Analysis
The chemical reactions involving this compound could be varied depending on the reaction conditions, such as the identity of the solvent and the Brønsted acid cocatalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .科学的研究の応用
Synthesis and Chemical Properties
- Sulfonamide compounds, including those with complex structures like the one , are synthesized through various chemical reactions, including condensation processes. These compounds have been prepared by reacting 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compounds with aryl amines, exhibiting a broad spectrum of herbicidal activity at low application rates (Moran, 2003).
Biological Activity and Applications
Antimicrobial and Antifungal Properties
Sulfonamide-based compounds have been tested for their antimicrobial activity, with novel sulfone-linked bis heterocycles showing pronounced activity. These findings suggest potential applications in developing new antimicrobial agents (Padmavathi et al., 2008).
Cancer Research
The hybridization technique involving sulfonamides has led to the development of novel formulations with greater effectiveness in a range of therapeutic applications, including anticancer agents. Such compounds are designed to combine sulfonamides with other biologically active heterocycles, indicating their potential in cancer research and treatment (Massah et al., 2022).
将来の方向性
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. For example, 1,3,4-oxadiazoles have become important synthons in the development of new drugs . Further refinement of 1,2,4-oxadiazole as anti-infective agents is an important goal for modern organic chemistry .
作用機序
Target of action
They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of action
1,2,4-oxadiazoles and 1,2,4-triazolo[4,3-a]pyridines often interact with their targets through hydrogen bonding, given the electronegativities of nitrogen and oxygen in their structures .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it affects. Compounds with similar structures have been found to inhibit various enzymes, suggesting they might affect multiple biochemical pathways .
Result of action
Given the anti-infective activities of similar compounds, it might inhibit the growth of certain microorganisms .
特性
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-12-22-19(29-25-12)14-7-4-10-26-16(23-24-18(14)26)11-21-30(27,28)15-8-2-5-13-6-3-9-20-17(13)15/h2-10,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNIJGTVGAYSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[14-methyl-5-(4-methylphenyl)-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2695875.png)
![(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695876.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)
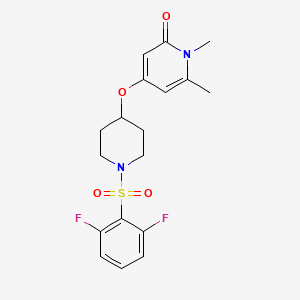
![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2695882.png)
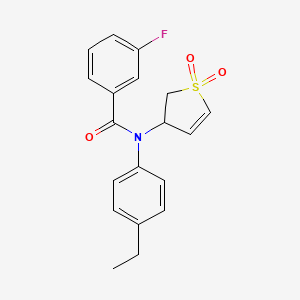
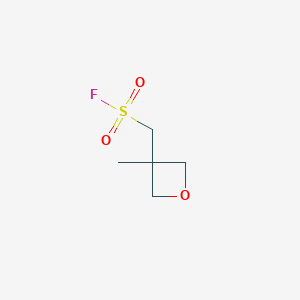
![N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2695887.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)
